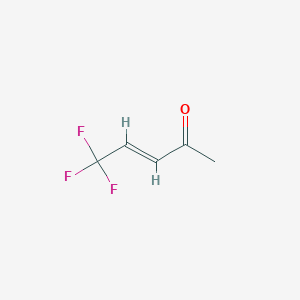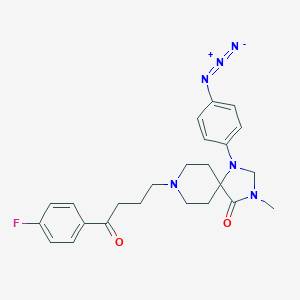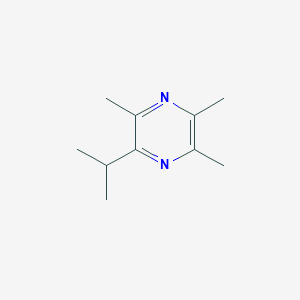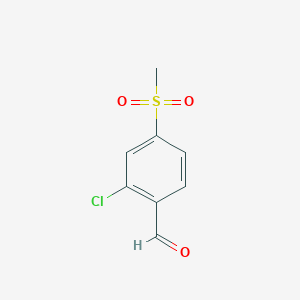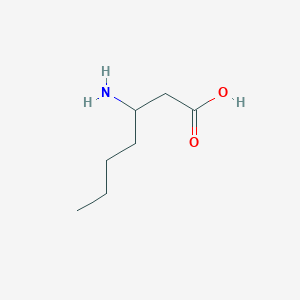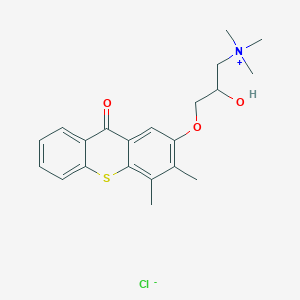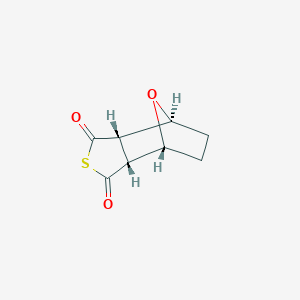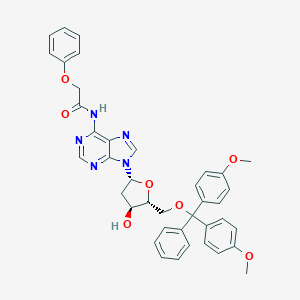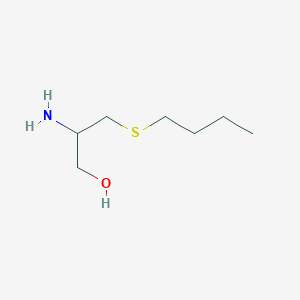
2-Amino-3-butylsulfanylpropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-butylsulfanylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of cysteamine, which is an amino acid that is naturally found in the human body. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-butylsulfanylpropan-1-ol has potential applications in various fields of scientific research. It has been studied for its neuroprotective effects and its ability to reduce oxidative stress in the brain. The compound has also been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, it has been studied for its potential use in the treatment of cancer, as it has been shown to have cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of 2-Amino-3-butylsulfanylpropan-1-ol is not fully understood. However, it is believed to work by increasing the levels of glutathione, which is an antioxidant that helps to protect cells from oxidative damage. Additionally, it may work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species.
Biochemische Und Physiologische Effekte
2-Amino-3-butylsulfanylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress in the brain, which can lead to neuroprotection. Additionally, it has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body. The compound has also been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its ability to reduce oxidative stress and inflammation. This makes it a useful tool for studying the effects of oxidative stress and inflammation on cells. Additionally, the compound has been shown to have cytotoxic effects on cancer cells, which makes it a potential treatment for cancer.
One limitation of using 2-Amino-3-butylsulfanylpropan-1-ol in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on healthy cells. Additionally, the mechanism of action of the compound is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Amino-3-butylsulfanylpropan-1-ol. One direction is to study the compound's potential use as a treatment for inflammatory diseases such as arthritis. Another direction is to study the compound's potential use as a neuroprotective agent. Additionally, the compound's potential use as a treatment for cancer should be further investigated. Further studies are needed to better understand the mechanism of action of the compound and its potential toxicity.
Synthesemethoden
2-Amino-3-butylsulfanylpropan-1-ol can be synthesized using various methods, including the reaction of cysteamine with butanal and hydrogen sulfide. Another method involves the reaction of cysteamine with butyl bromide and sodium sulfide. The yield of the synthesis method depends on the reaction conditions, including the temperature, pressure, and the presence of a catalyst.
Eigenschaften
CAS-Nummer |
101669-91-4 |
|---|---|
Produktname |
2-Amino-3-butylsulfanylpropan-1-ol |
Molekularformel |
C7H17NOS |
Molekulargewicht |
163.28 g/mol |
IUPAC-Name |
2-amino-3-butylsulfanylpropan-1-ol |
InChI |
InChI=1S/C7H17NOS/c1-2-3-4-10-6-7(8)5-9/h7,9H,2-6,8H2,1H3 |
InChI-Schlüssel |
NKZIEUQLSXCBST-UHFFFAOYSA-N |
SMILES |
CCCCSCC(CO)N |
Kanonische SMILES |
CCCCSCC(CO)N |
Synonyme |
1-Propanol, 2-amino-3-(butylthio)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5,15-Triazatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),3,7,10(14)-pentaene](/img/structure/B34877.png)
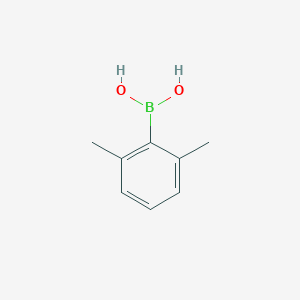
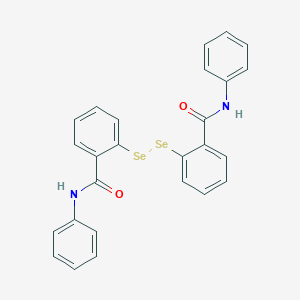
![1-(2-benzylsulfanylethyl)-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B34882.png)

